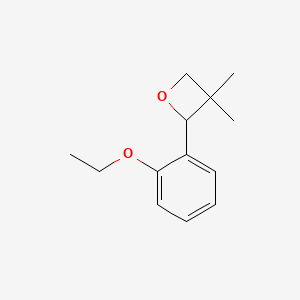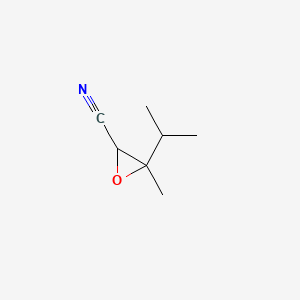![molecular formula C10H8ClNS B575721 2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole CAS No. 181048-59-9](/img/structure/B575721.png)
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound features a chloropropenyl group attached to the benzothiazole structure, which can impart unique chemical and physical properties. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 3-chloroprop-1-enyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alkane derivatives.
Substitution: The chloropropenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alkanes.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes, polymers, and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site or by competing with natural substrates. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-3-bromoprop-1-enyl]-1,3-benzothiazole
- 2-[(E)-3-iodoprop-1-enyl]-1,3-benzothiazole
- 2-[(E)-3-methylprop-1-enyl]-1,3-benzothiazole
Uniqueness
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole is unique due to the presence of the chloropropenyl group, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the specific arrangement of atoms in the compound can result in distinct physical and chemical properties compared to its analogs.
Propiedades
Número CAS |
181048-59-9 |
|---|---|
Fórmula molecular |
C10H8ClNS |
Peso molecular |
209.691 |
Nombre IUPAC |
2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNS/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-6H,7H2/b6-3+ |
Clave InChI |
MRRSTHNJZQEBBP-ZZXKWVIFSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CCCl |
Sinónimos |
Benzothiazole, 2-(3-chloro-1-propenyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Prop-1-en-2-yl)-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B575638.png)
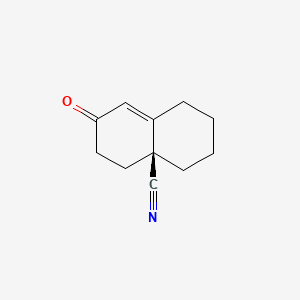
![[(3R,4R,5S,6R)-4,5-diacetyloxy-6-bromo-6-carbamoyloxan-3-yl] acetate](/img/structure/B575642.png)

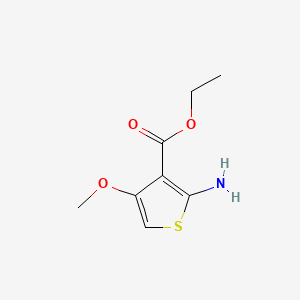
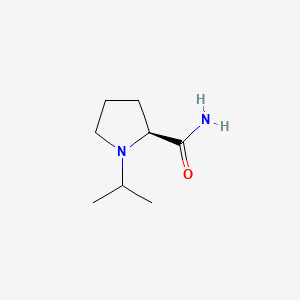

![4-Bromo-5-ethoxytricyclo[4.1.0.0~2,7~]hept-3-ene](/img/structure/B575650.png)
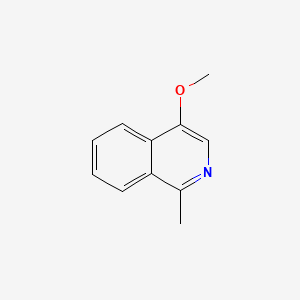
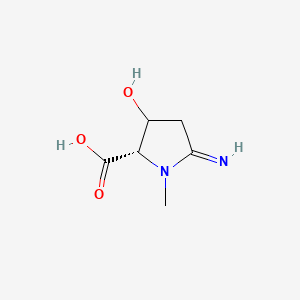
![3-Oxooctahydro-1,4-methanocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B575655.png)
